Calmodulin Dependent Protein Kinase Substrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calmodulin Dependent Protein Kinase Substrate is a compound that plays a crucial role in calcium signaling pathways. It is involved in various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. This compound is a substrate for calmodulin-dependent protein kinases, which are enzymes that phosphorylate target proteins in response to calcium ion binding.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Calmodulin Dependent Protein Kinase Substrate typically involves recombinant DNA technology. The gene encoding the substrate is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or insect cells. The host cells are cultured under specific conditions to express the protein, which is then purified using techniques such as immobilized metal affinity chromatography (IMAC), anionic exchange chromatography, and gel-filtration chromatography .
Industrial Production Methods
For industrial-scale production, the baculovirus insect cell expression system is often preferred due to its ability to produce high yields of the desired protein. This method involves infecting insect cells with a recombinant baculovirus carrying the gene of interest. The infected cells are then cultured in large bioreactors, and the protein is harvested and purified using similar techniques as those used in laboratory-scale production .
Chemical Reactions Analysis
Types of Reactions
Calmodulin Dependent Protein Kinase Substrate undergoes various types of chemical reactions, including phosphorylation, dephosphorylation, and conformational changes. Phosphorylation is the most common reaction, where a phosphate group is added to the substrate by calmodulin-dependent protein kinases. Dephosphorylation, the removal of a phosphate group, is mediated by phosphatases .
Common Reagents and Conditions
The phosphorylation reactions typically require adenosine triphosphate (ATP) as the phosphate donor and magnesium ions (Mg2+) as cofactors. The reactions are carried out under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .
Major Products Formed
The major products formed from these reactions are phosphorylated proteins, which can then interact with other cellular components to elicit specific biological responses. These phosphorylated proteins play key roles in signal transduction pathways, regulating various cellular functions .
Scientific Research Applications
Calmodulin Dependent Protein Kinase Substrate has numerous scientific research applications across various fields:
Chemistry: It is used to study enzyme kinetics and the mechanisms of phosphorylation and dephosphorylation reactions.
Biology: It helps in understanding calcium signaling pathways and their role in cellular processes such as muscle contraction, neurotransmitter release, and gene expression.
Medicine: It is involved in research on cardiovascular diseases, neurological disorders, and cancer, where dysregulation of calcium signaling is a common feature
Mechanism of Action
Calmodulin Dependent Protein Kinase Substrate exerts its effects through phosphorylation by calmodulin-dependent protein kinases. When calcium ions bind to calmodulin, it undergoes a conformational change that allows it to activate the kinase. The activated kinase then phosphorylates the substrate, leading to changes in its activity and interactions with other proteins. This phosphorylation event triggers downstream signaling pathways that regulate various cellular functions .
Comparison with Similar Compounds
Calmodulin Dependent Protein Kinase Substrate is unique in its ability to be specifically phosphorylated by calmodulin-dependent protein kinases. Similar compounds include other substrates of calmodulin-dependent kinases, such as myosin light chain and synapsin. this compound is distinct in its specific role and regulatory mechanisms within calcium signaling pathways .
Conclusion
This compound is a vital component in calcium signaling, with significant implications in various scientific fields. Its unique properties and specific interactions with calmodulin-dependent protein kinases make it an essential tool for research and therapeutic development.
Properties
Molecular Formula |
C44H80N14O15 |
---|---|
Molecular Weight |
1045.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H80N14O15/c1-20(2)14-26(51-35(65)24-10-8-12-48-24)37(67)54-29(17-60)39(69)50-25(11-9-13-49-44(46)47)36(66)58-33(23(7)63)43(73)52-27(15-21(3)4)38(68)55-31(19-62)41(71)57-32(22(5)6)42(72)56-30(18-61)40(70)53-28(16-59)34(45)64/h20-33,48,59-63H,8-19H2,1-7H3,(H2,45,64)(H,50,69)(H,51,65)(H,52,73)(H,53,70)(H,54,67)(H,55,68)(H,56,72)(H,57,71)(H,58,66)(H4,46,47,49)/t23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+/m1/s1 |
InChI Key |
BNACNLHMHFSZIL-PLOTUDQFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)N)NC(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.